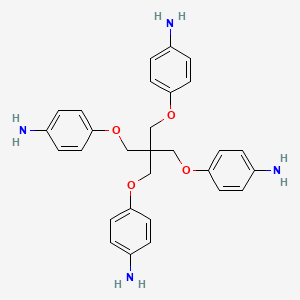

4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline

Description

Properties

IUPAC Name |

4-[3-(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20,30-33H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPXYTDULSDCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(COC2=CC=C(C=C2)N)(COC3=CC=C(C=C3)N)COC4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4’-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline typically involves the reaction of bisphenol A with p-nitrochlorobenzene in the presence of a polar aprotic solvent under reflux conditions . The intermediate product, 2,2’-bis[4-(4-nitrophenoxy)phenyl]propane, is then reduced using hydrogen gas and a transition metal catalyst supported on silica to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4,4’-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve hydrogenation to convert nitro groups to amino groups.

Substitution: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, transition metal catalysts, and strong oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Material Science

1. Polyimide Production

BAPP serves as a key monomer for synthesizing polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. The polyimides derived from BAPP exhibit glass transition temperatures around 225-230°C and demonstrate superior elongation at break compared to traditional polyimides. This makes them suitable for applications in aerospace and electronics where high thermal resistance is critical .

2. Epoxy Resins

BAPP is utilized in the curing of epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials. The incorporation of BAPP into epoxy formulations leads to the development of thermoset blends that are crucial for applications requiring durable and heat-resistant materials .

3. Dental Composites

In the dental industry, BAPP is employed in the formulation of dental resin composites. Its properties contribute to improved adhesion and durability of dental restorations, making it a valuable component in modern dentistry .

Pharmaceutical Applications

BAPP's structural characteristics lend themselves to various pharmaceutical applications. It is used as an intermediate in the synthesis of bioactive compounds due to its ability to form stable linkages with other molecules. The compound's solubility profile allows for effective formulation in drug delivery systems, enhancing the bioavailability of therapeutic agents .

Case Studies

Case Study 1: Polyimide Films

Research has demonstrated that films made from BAPP-derived polyimides exhibit exceptional mechanical properties and thermal resistance. In a study conducted on polyimide films synthesized from BAPP, results showed an elongation at break of 29%, significantly higher than conventional materials used in similar applications. These films are being explored for use in flexible electronics and high-temperature insulation .

Case Study 2: Dental Materials

A clinical evaluation of dental composites containing BAPP revealed improved wear resistance and mechanical strength compared to standard composites. Patients reported higher satisfaction with the longevity and aesthetic qualities of restorations made with these advanced materials .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Material Science | Polyimide production | High thermal stability, mechanical strength |

| Epoxy resin curing | Enhanced durability and heat resistance | |

| Dental resin composites | Improved adhesion and durability | |

| Pharmaceuticals | Intermediate for bioactive compounds | Enhanced bioavailability |

Mechanism of Action

The mechanism of action of 4,4’-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline involves its ability to form strong covalent bonds with other molecules, particularly in polymerization reactions . The amino groups in the compound react with anhydrides or other reactive groups to form polyimides or cross-linked networks, providing enhanced mechanical and thermal properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(BAPP; CAS 13080-86-9)

- Structure: Propane-2,2-diyl core flanked by two 4-(4-aminophenoxy)phenyl groups.

- Key Difference : Lacks the bis(oxy)methyl branches present in the target compound, resulting in a more rigid, planar structure .

- Applications : Used in polyimides for high-temperature composites (e.g., aerospace) due to its thermal stability (up to 500–550°F) .

1,3-Bis(4-aminophenoxy)propane (CAS 52980-20-8)

- Structure: Linear propane-1,3-diyl backbone connecting two 4-aminophenoxy groups.

- Key Difference : Simpler structure without methyl branching or additional ether linkages, reducing molecular weight (258.32 vs. 410.51 for the target compound) .

- Applications : Intermediate for epoxy resins and adhesives, where flexibility and moderate thermal resistance are required .

4,4'-Oxybis[aniline] (CAS 101-80-4)

Physicochemical Properties

Functional Performance

- Thermal Stability: The target compound’s branched structure and ether linkages improve thermal resistance compared to linear analogs like 1,3-bis(4-aminophenoxy)propane . BAPP-based polyimides exhibit superior thermal stability, suitable for aerospace applications .

- Mechanical Flexibility :

Biological Activity

The compound 4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline , also known as 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), is a significant organic compound with various applications in the pharmaceutical and materials science fields. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C27H26N2O2

- Molecular Weight : 410.52 g/mol

- CAS Number : 13080-86-9

BAPP features two amine groups making it suitable for cross-linking with carboxylic acids or dianhydrides to produce polyimides and other polymeric materials. Its structural characteristics contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that BAPP and its derivatives exhibit significant anticancer activity. For instance:

- A study evaluated the cytotoxic effects of BAPP against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Results showed that BAPP demonstrated a dose-dependent inhibition of cell proliferation across these lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

BAPP has also been assessed for its antimicrobial properties:

- In vitro tests revealed that BAPP exhibited inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective antibacterial activity at relatively low concentrations .

The biological activity of BAPP is attributed to its ability to interact with cellular components:

- Cell Cycle Arrest : BAPP is believed to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : Studies suggest that BAPP triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Synthesis Methods

The synthesis of BAPP typically involves multi-step chemical reactions:

- Coupling Reaction : The initial step involves the reaction of bisphenol A with p-nitrochlorobenzene under specific conditions to form an intermediate compound.

- Reduction Reaction : The intermediate is then reduced using transition metal catalysts in polar aprotic solvents to yield BAPP .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, BAPP was tested against a panel of cancer cell lines. The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

| HepG2 | 18 | Caspase activation |

This data illustrates the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

BAPP was tested against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

These findings support the use of BAPP in developing antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1,3-bis(aminooxy)propane with 4-aminophenol derivatives under reflux in ethanol, followed by purification via column chromatography . Key parameters affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent drying.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate etherification .

- Temperature : Reflux (~80°C) optimizes kinetics without degrading thermally sensitive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

- FT-IR : Look for N-H stretching (3300–3500 cm⁻¹) and C-O-C asymmetric vibrations (1240–1270 cm⁻¹) to confirm amine and ether functionalities .

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and methylene groups (δ 3.8–4.2 ppm) confirm the propane-1,3-diyl backbone .

- MS (ESI+) : Molecular ion peaks at m/z ~458 [M+H]⁺ validate the molecular formula .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Q. How does the compound’s solubility profile impact purification strategies?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Purification steps include:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals .

- Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) eluent resolve amine-containing byproducts .

Q. What are the primary applications of this compound in polymer chemistry?

Methodological Answer: The tetra-amine structure enables its use as a:

- Polymer precursor : Forms epoxy resins and polyimides via reactions with dianhydrides or isocyanates .

- Crosslinker : Enhances thermal stability in high-performance composites (Tg > 250°C) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel polymerization systems?

Methodological Answer:

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

Methodological Answer: Discrepancies in unit cell parameters (e.g., CCDC 1969161 vs. literature) may arise from:

- Polymorphism : Recrystallize under controlled humidity (<30% RH) to isolate the thermodynamically stable form.

- Data Validation : Cross-reference with single-crystal XRD and powder diffraction to confirm phase purity .

Q. How do steric effects from the propane-1,3-diyl backbone influence its conjugation efficiency in supramolecular systems?

Methodological Answer:

Q. What advanced techniques quantify trace impurities (e.g., hydrolyzed byproducts) in synthesized batches?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (0.1% TFA in acetonitrile/water) to detect hydrolyzed amines (LOD: 0.1 ppm) .

- ¹⁵N NMR : Isotopic labeling identifies N-oxide impurities at δ −320 ppm .

Q. How can mechanistic studies optimize the compound’s role in catalytic systems (e.g., Schiff base formation)?

Methodological Answer:

- Kinetic Profiling : Monitor imine formation rates using UV-Vis at 450 nm (λmax for Schiff bases) .

- Catalyst Screening : Compare metal ions (e.g., Cu²⁺ vs. Zn²⁺) for turnover frequency (TOF) improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.